molecular formula C11H13N3 B14007412 3-((2,2-Dimethylhydrazineylidene)methyl)-1H-indole CAS No. 92487-36-0

3-((2,2-Dimethylhydrazineylidene)methyl)-1H-indole

Cat. No.: B14007412
CAS No.: 92487-36-0
M. Wt: 187.24 g/mol
InChI Key: IGCYHNLYDPAGKX-UHFFFAOYSA-N
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Description

2-[(Z)-indol-3-ylidenemethyl]-1,1-dimethyl-hydrazine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(Z)-indol-3-ylidenemethyl]-1,1-dimethyl-hydrazine involves several steps. One common method includes the reaction of indole-3-carboxaldehyde with 1,1-dimethylhydrazine under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at ambient temperature. The yield of the product can be optimized by adjusting the reaction time and the molar ratios of the reactants .

Chemical Reactions Analysis

2-[(Z)-indol-3-ylidenemethyl]-1,1-dimethyl-hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring. Common reagents include halogens and nitrating agents.

    Condensation: It can participate in condensation reactions with aldehydes and ketones, forming various condensation products.

Scientific Research Applications

2-[(Z)-indol-3-ylidenemethyl]-1,1-dimethyl-hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties. It is used in the study of cell biology and pharmacology.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including cancer treatment and antiviral therapies.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(Z)-indol-3-ylidenemethyl]-1,1-dimethyl-hydrazine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

2-[(Z)-indol-3-ylidenemethyl]-1,1-dimethyl-hydrazine can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indole-3-butyric acid: Another plant hormone used in rooting powders.

What sets 2-[(Z)-indol-3-ylidenemethyl]-1,1-dimethyl-hydrazine apart is its unique structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

92487-36-0

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-(1H-indol-3-ylmethylideneamino)-N-methylmethanamine

InChI

InChI=1S/C11H13N3/c1-14(2)13-8-9-7-12-11-6-4-3-5-10(9)11/h3-8,12H,1-2H3

InChI Key

IGCYHNLYDPAGKX-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=CC1=CNC2=CC=CC=C21

Origin of Product

United States

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